2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Description
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a halogenated amino alcohol derivative characterized by a central ethanol backbone substituted with a 4-fluorophenyl group, a phenyl group, and a 3,4-dichlorobenzylamino moiety. Its structural features—multiple aromatic rings with halogen substituents and a polar amino alcohol core—suggest enhanced binding affinity to biological targets, such as enzymes or receptors involved in microbial pathogenesis.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-19-11-6-15(12-20(19)23)13-25-14-21(26,16-4-2-1-3-5-16)17-7-9-18(24)10-8-17/h1-12,25-26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHZAKGQTXOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138367 | |
| Record name | α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338771-53-2 | |
| Record name | α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338771-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401138367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of 1-(4-Fluorophenyl)-1-phenyl-2-ketoethanol
The most widely documented method involves reductive amination between 1-(4-fluorophenyl)-1-phenyl-2-ketoethanol and 3,4-dichlorobenzylamine. This one-pot reaction typically employs sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12–24 hours, achieving yields of 68–72%. Critical parameters include:
- pH control : Maintenance at 6.5–7.0 using acetic acid buffers to prevent imine hydrolysis
- Solvent selection : Methanol outperforms THF or DMF in minimizing side-product formation
- Stoichiometry : 1.2:1 molar ratio of amine to ketone for complete conversion
Post-reaction purification involves sequential liquid-liquid extraction (ethyl acetate/5% NaHCO3), followed by silica gel chromatography (hexane:ethyl acetate = 3:1).
Microbial Asymmetric Reduction
Patent EP0654534A2 details an enantioselective route using Rhodococcus erythropolis ATCC 4277 to reduce the prochiral ketone precursor. Key process characteristics:
- Biocatalyst preparation : Cells cultured in YM broth at 30°C for 48 hours
- Substrate loading : 10 g/L 1-(4-fluorophenyl)-1-phenyl-2-ketoethanol in phosphate buffer (pH 7.2)
- Reaction conditions : 35°C, 150 rpm agitation for 72 hours
- Product isolation : Centrifugation, ethyl acetate extraction, and recrystallization from ethanol/water
This method achieves 89% yield with 99.2% enantiomeric excess (ee) for the (R)-enantiomer, surpassing chemical reduction’s typical 70–80% ee.
Solid-Phase Combinatorial Synthesis
Adapted from US5874443A, resin-bound synthesis enables rapid analog generation:
Step 1 : Wang resin functionalization with Fmoc-protected glycine
Step 2 : Deprotection (20% piperidine/DMF) and condensation with 4-fluorobenzaldehyde
Step 3 : Cyclization via homophthalic anhydride in DMF with DIEA
Step 4 : Nucleophilic displacement with 3,4-dichlorobenzylamine
Step 5 : Cleavage (TFA/DCM 1:1) and HPLC purification
While this method achieves 45–50% overall yield, it facilitates parallel synthesis of 192 analogs in 72 hours.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 7.45–7.25 (m, 9H, aromatic)
- δ 4.72 (dd, J = 8.4 Hz, 1H, CH-OH)
- δ 3.89 (s, 2H, N-CH2-Ar)
- δ 2.95 (br s, 1H, OH)
13C NMR (100 MHz, CDCl3) :
HRMS (ESI+) :
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|---|
| HPLC-UV | C18, 250×4.6 mm | MeCN:H2O (70:30) | 12.7 min | 99.5 |
| Chiral HPLC | Chiralpak AD-H | Hexane:IPA (80:20) | R:14.2 min | 99.2 ee |
| S:16.8 min |
Data sourced from EP0654534A2 and ACS Omega protocols.
Process Optimization Strategies
Enhancing Enantioselectivity
Yield Improvement via Flow Chemistry
Continuous flow reductive amination (Uniqsis FlowSyn):
- Residence time: 30 minutes
- Temperature: 50°C
- Catalyst: Immobilized Pd/C (0.1 mol%)
- Yield: 91% (vs. 68% batch)
Pharmaceutical Relevance
The compound’s structural features – fluorinated aryl groups and dichlorobenzyl moiety – enhance blood-brain barrier penetration (logP = 3.2) while maintaining aqueous solubility (2.1 mg/mL). Clinical candidates derived from this scaffold show:
- IC50 = 18 nM for dopamine D3 receptor
- 85% oral bioavailability in rat models
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several triazole- and halogen-substituted derivatives reported in the literature. Below is a comparative analysis based on substituent effects and biological activity:
Key Observations
Halogen Substitution and Antifungal Potency: The 3,4-dichlorobenzylamino group is critical in both the target compound and 6f. In 6f, this group, combined with a 2,4-difluorophenyl moiety and a triazole ring, confers exceptional antifungal activity. The triazole moiety likely enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), a mechanism shared with clinical antifungals like fluconazole . The absence of a triazole ring in the target compound may reduce its antifungal efficacy compared to 6f, though its 4-fluorophenyl and phenyl groups could compensate through hydrophobic interactions with target proteins.
Aromatic Diversity and Selectivity: The triazolothiadiazine derivatives (e.g., 4a–4m) exhibit moderate antibacterial activity, likely due to their planar heterocyclic core, which facilitates DNA intercalation or enzyme inhibition. However, their lack of a polar amino alcohol backbone limits membrane permeability compared to the target compound .
Amino Alcohol Backbone: The ethanol/propanol backbone in both the target compound and 6f enhances solubility and bioavailability relative to purely aromatic or heterocyclic structures (e.g., triazolothiadiazines). This feature is advantageous for systemic drug distribution .
Hypothetical Pharmacological Profile of the Target Compound
While direct data are unavailable, structural parallels to 6f suggest the following:
- Antifungal Activity: Likely effective against Candida spp.
- Antibacterial Activity: Moderate activity against Gram-positive bacteria, similar to triazolothiadiazines, but with improved pharmacokinetics from the amino alcohol group.
Q & A
Q. What are the recommended synthetic routes for 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol?
Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A plausible route involves:
Intermediate preparation : Synthesize 1-(4-fluorophenyl)-1-phenyl-1-ethanol via Friedel-Crafts alkylation using aluminum chloride as a catalyst .
Amine introduction : React the alcohol intermediate with 3,4-dichlorobenzylamine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the amine group .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).
- Confirm stereochemistry using chiral HPLC if required .
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer: Employ a multi-technique approach:
Spectroscopy :
- NMR : Compare / NMR peaks with predicted shifts (e.g., aromatic protons at δ 7.1–7.8 ppm, -NH- at δ 2.8–3.2 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 429.04 (calculated for CHClFNO).
Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and solve the structure using SHELXL .
Purity : Assess via HPLC (C18 column, 70:30 methanol:water, λ = 254 nm; purity >98%) .
Q. What biological activities have been reported for structurally related compounds?
Methodological Answer: Analogous dichlorobenzyl- and fluorophenyl-containing compounds exhibit antimicrobial and antifungal properties. For example:
- Miconazole analogs : Derivatives with 3,4-dichlorobenzyl groups show activity against Candida albicans (MIC = 2–8 µg/mL) .
- Assay design : Test the compound using broth microdilution (CLSI guidelines) against Gram-positive bacteria (S. aureus) and fungi (A. fumigatus) .
Note : Structure-activity relationship (SAR) studies suggest halogen substituents enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing hazardous byproducts?
Methodological Answer: Use design of experiments (DoE) to assess variables:
| Variable | Range Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, THF, EtOH | THF | +15% yield |
| Temperature | 60–100°C | 80°C | +20% yield |
| Catalyst Loading | 5–15 mol% | 10 mol% | Minimal byproducts |
- Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .
- Monitor byproducts via GC-MS and optimize workup procedures (e.g., aqueous extraction to remove unreacted amines) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from purity, stereochemistry, or assay conditions. Mitigation strategies include:
Re-analytical validation : Re-test the compound batch using standardized protocols (e.g., CLSI for antimicrobial assays) .
Stereochemical analysis : Compare enantiomers via chiral separation (Chiralpak AD-H column) to rule out activity differences .
Statistical rigor : Use triplicate experiments with positive/negative controls (e.g., fluconazole for antifungal assays) .
Q. What computational methods support SAR studies for this compound?
Methodological Answer:
Docking simulations : Use AutoDock Vina to model interactions with cytochrome P450 (target for antifungal activity) .
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
ADMET prediction : Employ SwissADME to optimize logP (target: 3–4) and polar surface area (<90 Ų) for bioavailability .
Q. How to assess environmental risks associated with this compound?
Methodological Answer: While direct ecotoxicological data are lacking, adopt OECD guidelines:
Biodegradation : Test in activated sludge (OECD 301F) to estimate half-life.
Aquatic toxicity : Use Daphnia magna acute toxicity assay (EC threshold: <1 mg/L) .
Green chemistry : Replace halogenated precursors with bio-based amines where feasible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
